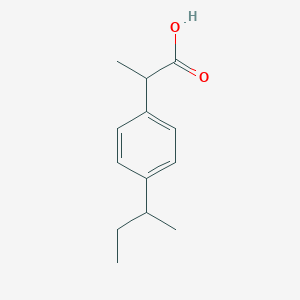

2-(4-(1-Methylpropyl)phenyl)propanoic acid

Vue d'ensemble

Description

2-(4-(1-Methylpropyl)phenyl)propanoic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is primarily used to reduce fever, pain, and inflammation. The compound is characterized by its ability to inhibit the enzyme cyclooxygenase (COX), which plays a crucial role in the formation of prostaglandins, the molecules responsible for inflammation and pain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Methylpropyl)phenyl)propanoic acid typically involves several key steps:

Friedel-Crafts Acylation: The process begins with the acylation of 2-methylpropyl benzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Reduction: The resulting ketone is then reduced to an alcohol using sodium borohydride (NaBH4) in methanol.

Substitution: The alcohol group is converted to a chloride using thionyl chloride (SOCl2), making it a more reactive intermediate.

Grignard Reaction: The chloride is reacted with magnesium to form a Grignard reagent, which is then treated with carbon dioxide (CO2) to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(1-Methylpropyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmacological Applications

-

Anti-inflammatory and Analgesic Effects

- Ibuprofen is primarily known for its effectiveness in reducing inflammation and alleviating pain. Clinical studies have demonstrated its efficacy in treating conditions such as osteoarthritis, rheumatoid arthritis, and acute pain episodes. For instance, a study indicated that ibuprofen at doses of 2400 mg per day resulted in significant improvement in gouty arthritis within 72 hours .

- Antipyretic Properties

-

Potential Neuroprotective Effects

- Research has suggested that ibuprofen may have neuroprotective properties, potentially lowering the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Epidemiological studies indicate that regular NSAID use is associated with reduced incidence rates of these conditions .

- Cancer Prevention

Synthesis and Chemical Properties

The synthesis of 2-(4-(1-Methylpropyl)phenyl)propanoic acid typically involves several chemical reactions:

- Friedel-Crafts Acylation : This method is commonly used to produce ibuprofen from simpler precursors through acylation reactions.

- Purification Techniques : The purification of ibuprofen and its related compounds often employs high-performance liquid chromatography (HPLC) to ensure the removal of impurities that may affect therapeutic efficacy .

Impurities and Quality Control

The presence of impurities such as 3-(4-(1-Methylpropyl)phenyl)propanoic acid can significantly impact the quality and efficacy of ibuprofen formulations. Regulatory agencies require stringent testing for these impurities to ensure safety and effectiveness:

- Impurity Reference Standards : Research has highlighted the need for reference standards for impurities in pharmaceutical formulations to maintain quality control during production .

- Analytical Methods : Development and validation of analytical methods for detecting these impurities are crucial for compliance with pharmaceutical regulations .

Case Studies

- Clinical Efficacy Studies

- Long-term Use Studies

- Neurodegenerative Disease Research

Mécanisme D'action

The primary mechanism of action of 2-(4-(1-Methylpropyl)phenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . This inhibition leads to decreased inflammation and pain relief .

Comparaison Avec Des Composés Similaires

2-(4-(1-Methylpropyl)phenyl)propanoic acid is part of the profen family of NSAIDs, which includes compounds like:

- Ketoprofen

- Flurbiprofen

- Naproxen

Uniqueness

What sets this compound apart is its balanced efficacy and safety profile. It is effective in reducing pain and inflammation with relatively low gastrointestinal side effects compared to other NSAIDs .

List of Similar Compounds

- Ketoprofen : Another NSAID used for pain and inflammation.

- Flurbiprofen : Known for its potent anti-inflammatory effects.

- Naproxen : Widely used for its long-lasting pain relief .

Activité Biologique

2-(4-(1-Methylpropyl)phenyl)propanoic acid, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound belongs to the propionic acid derivatives and has been extensively studied for its biological activities and mechanisms of action. This article reviews the biological activity of ibuprofen, focusing on its pharmacological effects, mechanisms of action, and clinical applications based on diverse research findings.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 64451-76-9

- IUPAC Name : 2-(4-butan-2-ylphenyl)propanoic acid

Ibuprofen primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By reducing their synthesis, ibuprofen alleviates pain and inflammation.

Key Mechanisms:

- COX Inhibition : Both COX-1 and COX-2 isoforms are inhibited, leading to decreased production of pro-inflammatory mediators .

- Anti-inflammatory Effects : Reduces inflammation in various conditions such as arthritis and muscle injuries.

- Antipyretic Effects : Lowers fever by acting on the hypothalamus to reset the body's temperature set point.

Biological Activities

The biological activities of ibuprofen can be categorized into several therapeutic areas:

1. Analgesic Activity

Ibuprofen is effective in managing mild to moderate pain from various sources, including:

- Postoperative Pain

- Dental Pain

- Musculoskeletal Pain

Clinical studies have shown that ibuprofen provides significant pain relief comparable to other NSAIDs like naproxen and diclofenac .

2. Anti-inflammatory Activity

The compound is widely used in inflammatory conditions such as:

- Rheumatoid Arthritis

- Osteoarthritis

- Gout

Research indicates that high doses of ibuprofen can lead to rapid improvement in symptoms associated with these inflammatory diseases .

3. Antipyretic Activity

Ibuprofen is effective in reducing fever associated with infections. A study comparing ibuprofen with paracetamol found that ibuprofen was significantly more effective in lowering temperatures during febrile episodes .

Case Studies and Clinical Findings

Several case studies highlight the efficacy and safety profile of ibuprofen:

Case Study 1: Efficacy in Gout

A randomized controlled trial demonstrated that patients receiving 2400 mg/day of ibuprofen experienced complete resolution of gouty arthritis symptoms within 72 hours, showcasing its rapid action in acute inflammatory conditions .

Case Study 2: Chronic Pain Management

In a cohort study involving patients with osteoarthritis, ibuprofen was found to be equally effective as other NSAIDs while having a lower incidence of gastrointestinal side effects compared to traditional NSAIDs like aspirin .

Safety Profile

While ibuprofen is generally well-tolerated, it can cause side effects such as gastrointestinal irritation, renal impairment, and cardiovascular risks when used long-term or at high doses. A systematic review indicated that approximately 10% to 32% of patients may experience gastric toxicity .

Comparative Analysis of NSAIDs

The following table summarizes the comparative efficacy and safety profiles of common NSAIDs:

| NSAID | Analgesic Efficacy | Anti-inflammatory Efficacy | Common Side Effects |

|---|---|---|---|

| Ibuprofen | High | High | GI irritation, renal issues |

| Naproxen | Moderate | High | GI irritation |

| Diclofenac | High | Very High | GI irritation, cardiovascular risk |

| Aspirin | Moderate | Moderate | GI irritation |

Propriétés

IUPAC Name |

2-(4-butan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZINYEXURWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64451-76-9 | |

| Record name | 2-(4-(1-Methylpropyl)phenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064451769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(1-METHYLPROPYL)PHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935Y3B0W8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.